

Application Notes and Protocols: High-Purity Synthesis of Cobalt Ammonium Sulfate Hexahydrate

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Compound of Interest

Compound Name: *Azanium; cobalt(2+); sulfate; hexahydrate*

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Introduction

Cobalt Ammonium Sulfate, specifically the hexahydrate form $((\text{NH}_4)_2\text{Co}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O})$, is a double salt belonging to the Tutton's salt family. These salts are characterized by a monoclinic crystal structure.^{[1][2]} The compound typically appears as pink-to-red crystals, is soluble in water, and has a molecular weight of 395.23 g/mol.^{[3][4]} Its applications are diverse, serving as a precursor in materials science, a catalyst, and as a reagent in analytical chemistry.^[3] The synthesis of high-purity cobalt ammonium sulfate is crucial for these applications, as impurities can significantly alter its chemical and physical properties.

The most common and effective method for synthesizing this compound is through controlled crystallization from an aqueous solution containing stoichiometric amounts of cobalt(II) sulfate and ammonium sulfate.^{[1][3]} Key parameters for achieving high purity include precise control of stoichiometry, pH, and the cooling rate during crystallization.

Experimental Protocol

This protocol details the synthesis of high-purity cobalt ammonium sulfate hexahydrate via the cooling crystallization method.

1. Materials and Equipment

- Chemicals:
 - Cobalt(II) sulfate heptahydrate ($\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$, ≥99% purity)
 - Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$, ≥99% purity)
 - Deionized water
 - Ethanol or Acetone (for washing)
 - Dilute sulfuric acid and/or ammonium hydroxide (for pH adjustment)

- Equipment:

- 250 mL Beakers
- Magnetic stirrer with hotplate
- pH meter or pH indicator strips
- Glass stirring rod
- Watch glass
- Crystallization dish
- Büchner funnel and vacuum filtration flask
- Filter paper
- Spatula
- Desiccator for drying

2. Step-by-Step Synthesis Procedure

Step 1: Preparation of Precursor Solutions

- Calculate the required mass of reactants based on a 1:1 molar ratio. To synthesize approximately 39.5 g of the product, you will need:
 - 28.11 g of Cobalt(II) sulfate heptahydrate ($\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$, M.W. 281.10 g/mol)
 - 13.21 g of Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$, M.W. 132.14 g/mol)
- In a 250 mL beaker, dissolve 28.11 g of $\text{CoSO}_4 \cdot 7\text{H}_2\text{O}$ in a minimal amount of deionized water (e.g., 50-75 mL), warming the solution to approximately 50°C and stirring until the salt is fully dissolved.
- In a separate beaker, dissolve 13.21 g of $(\text{NH}_4)_2\text{SO}_4$ in a minimal amount of warm deionized water.

Step 2: Reaction and Crystallization

- While stirring, slowly add the ammonium sulfate solution to the cobalt sulfate solution.
- Gently heat the combined solution to ensure complete dissolution of both salts.
- Calibrate a pH meter and measure the pH of the solution. The optimal pH range for preventing the hydrolysis of cobalt ions is 4-6.^[3] If necessary, adjust the pH by adding dilute sulfuric acid dropwise (to lower pH) or dilute ammonium hydroxide (to raise pH).
- Cover the beaker with a watch glass to prevent contamination.
- Turn off the heat and allow the solution to cool to room temperature as slowly as possible. For best results, place the beaker in an insulated container or a water bath that is allowed to cool gradually. A slow cooling gradient (e.g., 0.1–0.5°C per hour) is ideal for forming large, high-purity crystals.^[3]
- Once at room temperature, pink-to-red crystals of cobalt ammonium sulfate hexahydrate should have precipitated. For maximum yield, the solution can be further cooled in an ice bath for a few hours.

Step 3: Isolation and Purification

- Set up a vacuum filtration apparatus with a Büchner funnel.

- Decant the supernatant liquid and transfer the crystalline slurry into the funnel.
- Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities from the mother liquor.
- Perform a final wash with a small volume of ethanol or acetone.[\[1\]](#) This helps to displace the water and facilitates faster drying.

Step 4: Drying

- Carefully remove the filter paper with the crystals from the funnel.
- Spread the crystals on a watch glass or a petri dish and allow them to air-dry at room temperature.
- Alternatively, for more thorough drying, place the crystals in a desiccator under vacuum.
- Caution: Do not oven-dry the crystals at high temperatures, as the compound begins to decompose around 120°C.[\[3\]](#)[\[4\]](#)

3. Safety Precautions

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
- Cobalt salts are moderately toxic if ingested and can cause skin and eye irritation.[\[4\]](#)
- Handle all chemicals in a well-ventilated area or a fume hood.

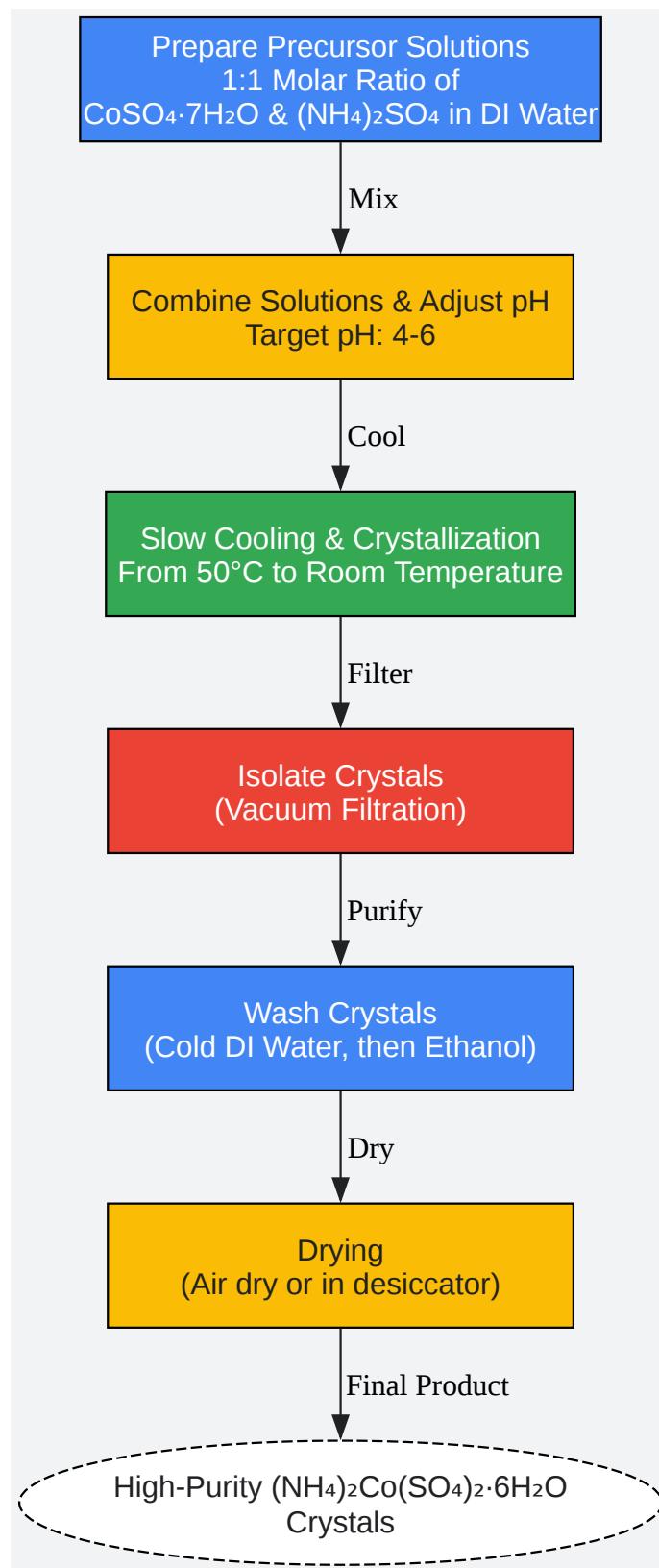
Data Presentation

The following table summarizes key quantitative and qualitative data for the synthesis of high-purity cobalt ammonium sulfate hexahydrate.

Parameter	Value	Reference(s)
Chemical Formula	$(\text{NH}_4)_2\text{Co}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$	[3][4]
Molecular Weight	395.23 g/mol	[3][4]
Appearance	Pink-to-red Crystalline Solid	[3]
Crystal System	Monoclinic	[1][2]
Stoichiometric Ratio	1:1 molar ratio (CoSO_4 : $(\text{NH}_4)_2\text{SO}_4$)	[3]
Recommended pH	4.0 - 6.0	[3]
Crystallization Temp.	Slow cooling from 50°C to room temperature	[3]
Decomposition Temp.	~120 °C	[3][4]
Expected Purity	>99% with careful technique	[4]
Reported Yield	59% to 98.5% (highly condition-dependent)	[5]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis process.

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Caption: Synthesis workflow for high-purity cobalt ammonium sulfate.

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